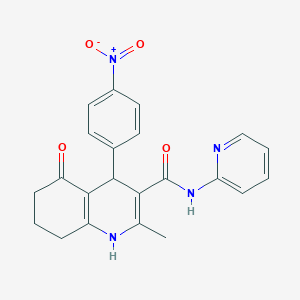![molecular formula C18H11BrN2O5 B11645473 2-{[(2E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B11645473.png)
2-{[(2E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxole moiety and a benzoic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID typically involves multiple steps, starting with the bromination of 1,3-benzodioxole. This is followed by the formation of a cyanoprop-2-enamide intermediate, which is then coupled with benzoic acid under specific reaction conditions. The process requires careful control of temperature, pH, and the use of appropriate catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards.
化学反应分析
Types of Reactions
2-[(2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce various amine derivatives.
科学研究应用
2-[(2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-[(2E)-3-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID
- 2-[(2E)-3-(6-FLUORO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID
- 2-[(2E)-3-(6-IODO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID
Uniqueness
The uniqueness of 2-[(2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID lies in its brominated benzodioxole structure, which imparts distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.
属性
分子式 |
C18H11BrN2O5 |
|---|---|
分子量 |
415.2 g/mol |
IUPAC 名称 |
2-[[(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C18H11BrN2O5/c19-13-7-16-15(25-9-26-16)6-10(13)5-11(8-20)17(22)21-14-4-2-1-3-12(14)18(23)24/h1-7H,9H2,(H,21,22)(H,23,24)/b11-5+ |
InChI 键 |
MDCVJSTUGFDXJJ-VZUCSPMQSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)O)Br |
规范 SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6Z)-2-butyl-6-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645401.png)
![3-(3,4-dimethoxyphenyl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11645402.png)

![(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11645417.png)
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11645422.png)
![3-methyl-5-[(pentyloxy)methyl]-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B11645428.png)
![(5Z)-3-(4-chlorobenzyl)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11645429.png)
![3-(3-bromophenyl)-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11645435.png)
![Propan-2-yl 2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11645442.png)
![3-(3-bromophenyl)-5-(3-chloro-4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11645444.png)

![N-butyl-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B11645457.png)
![1'-Benzyl-1',2'-dihydro-[2,3'-biquinolin]-2'-one](/img/structure/B11645465.png)
![5,7-Bis(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B11645468.png)
